(5Z)-5-[2-(allyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-5-[2-(allyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15569389
InChI: InChI=1S/C20H14ClN3O2S/c1-2-10-26-16-9-4-3-6-13(16)12-17-19(25)24-20(27-17)22-18(23-24)14-7-5-8-15(21)11-14/h2-9,11-12H,1,10H2/b17-12-
SMILES:
Molecular Formula: C20H14ClN3O2S
Molecular Weight: 395.9 g/mol

(5Z)-5-[2-(allyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC15569389

Molecular Formula: C20H14ClN3O2S

Molecular Weight: 395.9 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-[2-(allyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C20H14ClN3O2S
Molecular Weight 395.9 g/mol
IUPAC Name (5Z)-2-(3-chlorophenyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C20H14ClN3O2S/c1-2-10-26-16-9-4-3-6-13(16)12-17-19(25)24-20(27-17)22-18(23-24)14-7-5-8-15(21)11-14/h2-9,11-12H,1,10H2/b17-12-
Standard InChI Key ODSSTWMHTKQMTJ-ATVHPVEESA-N
Isomeric SMILES C=CCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2
Canonical SMILES C=CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2

Introduction

(5Z)-5-[2-(allyloxy)benzylidene]-2-(3-chlorophenyl) thiazolo[3,2-b] triazol-6(5H)-one is a complex organic compound belonging to the thiazolotriazole class. It features a distinctive structure characterized by an allyloxybenzylidene group and a chlorophenyl moiety attached to a thiazolotriazole core. The molecular formula of this compound is C20H14ClN3O2S, with a molecular weight of approximately 421.5 g/mol.

Synthesis and Production

The synthesis of (5Z)-5-[2-(allyloxy)benzylidene]-2-(3-chlorophenyl) thiazolo[3,2-b] triazol-6(5H)-one typically involves multi-step organic synthesis processes. These methods often require careful optimization of reaction conditions to maximize yield and purity, as well as to control stereochemistry. In industrial settings, optimized synthetic routes may be employed for large-scale production, utilizing continuous flow reactors and advanced purification techniques.

Synthesis Steps

  • Starting Materials: The synthesis begins with readily available precursors.

  • Multi-Step Process: Involves several chemical reactions, including condensation and cyclization steps.

  • Purification: Techniques such as chromatography are used to ensure high purity.

Biological Activities and Potential Applications

Preliminary studies suggest that this compound exhibits potential biological activities, likely involving interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate signaling pathways related to inflammation and cell proliferation. The compound's structural diversity suggests possible applications in pharmaceuticals, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents.

Comparison with Analogous Compounds

Several compounds share structural features with (5Z)-5-[2-(allyloxy)benzylidene]-2-(3-chlorophenyl) thiazolo[3,2-b] triazol-6(5H)-one. Notable examples include:

  • (5E)-5-[2-(allyloxy)benzylidene]-2-(4-propoxyphenyl)13thiazolo[3,2-b]124triazol-6(5H)-one: Features a propoxy group instead of a chlorophenyl group, potentially leading to different biological activities.

  • 2-(allyloxy)benzylidene derivatives: Variations in substituents on the benzene ring may alter pharmacological effects.

  • Thiazolotriazole analogs: Similar thiazole and triazole cores but with diverse biological activities based on substituent variations.

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